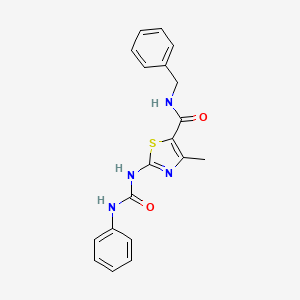![molecular formula C20H28N4O2 B2430136 N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide CAS No. 1808773-85-4](/img/structure/B2430136.png)
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidinone ring, a piperidine moiety, and a pyrrolidine carboxamide group, making it an interesting subject for chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidinone Ring: This can be achieved through a Staudinger reaction, where a ketene reacts with an imine to form the azetidinone ring.
Attachment of the Piperidine Moiety: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the azetidinone ring.
Formation of the Pyrrolidine Carboxamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(morpholin-4-yl)methyl]pyrrolidine-1-carboxamide
- N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carboxamide
Uniqueness
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-19-9-13-24(19)18-6-4-17(5-7-18)21-20(26)23-12-8-16(15-23)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-15H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVGGBUBDNSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)C(=O)NC3=CC=C(C=C3)N4CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)


![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

![1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2430062.png)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)

